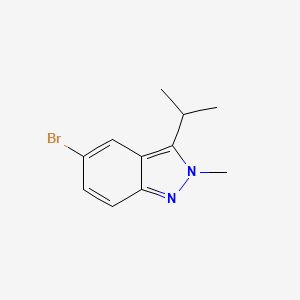

5-bromo-3-isopropyl-2-methyl-2H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-3-isopropyl-2-methyl-2H-indazole: is a chemical compound with the molecular formula C11H13BrN2 and a molecular weight of 253.14 g/mol . It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 5-bromo-3-isopropyl-2-methyl-2H-indazole involves several steps :

Acyl Chlorination: The starting material, 2-fluoro-5-bromobenzoic acid, is reacted with thionyl chloride to form an acyl chloride intermediate.

Grignard Reaction: The acyl chloride intermediate is then reacted with an isopropyl Grignard reagent to form a tertiary alcohol.

Hydrazine Hydrate Reaction: The tertiary alcohol is treated with hydrazine hydrate to form a hydrazone intermediate.

Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a base to yield this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

5-bromo-3-isopropyl-2-methyl-2H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can have different biological and chemical properties .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Bromo-3-isopropyl-2-methyl-2H-indazole has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

- Anticancer Properties : Research indicates that derivatives of indazole compounds exhibit activity against multiple cancer types. The bromine substituent may enhance the compound's binding affinity to specific cancer cell receptors, thereby inhibiting tumor growth .

- Inhibition of Cyclin-dependent Kinases (CDK) : The compound has been studied as a selective inhibitor of CDK4 and CDK6, which are crucial in cell cycle regulation. This property suggests its potential in treating cancers characterized by dysregulated cell proliferation .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for regioselective reactions, which are essential for creating more complex molecules.

- Synthesis of Indazole Derivatives : this compound can be utilized in the synthesis of various indazole derivatives through electrophilic substitution reactions, providing pathways to compounds with diverse functionalities .

Material Science

The compound's properties make it suitable for applications in developing new materials.

- Polymer Chemistry : Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to explore its use in creating smart materials that respond to environmental stimuli .

Case Study 1: Anticancer Activity

A study conducted by researchers at an academic institution evaluated the anticancer effects of this compound on breast cancer cell lines. The compound demonstrated significant cytotoxicity at micromolar concentrations, leading to apoptosis in treated cells. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell survival .

Case Study 2: Synthesis of New Indazole Derivatives

In a recent publication, scientists explored the regioselective alkylation of this compound using various alkyl halides. The study achieved high yields of N1 and N2 substituted products, showcasing the compound's utility as a precursor in synthesizing more complex indazole derivatives .

Mecanismo De Acción

The mechanism of action of 5-bromo-3-isopropyl-2-methyl-2H-indazole involves its interaction with specific molecular targets:

Kinase Inhibition: The compound inhibits certain kinases by binding to their active sites, thereby blocking their activity and affecting cell signaling pathways.

Cell Cycle Regulation: It interferes with the cell cycle by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell division and proliferation.

Comparación Con Compuestos Similares

Similar Compounds

- 5-bromo-2-methyl-3-isopropyl-indazole

- 5-bromo-3-isopropyl-2-methyl-1H-indazole

- 5-chloro-3-isopropyl-2-methyl-2H-indazole

Uniqueness

5-bromo-3-isopropyl-2-methyl-2H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Actividad Biológica

5-Bromo-3-isopropyl-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H13BrN2

- Molecular Weight : 251.14 g/mol

The compound features a bromine atom at the 5-position and an isopropyl group at the 3-position, which significantly influences its reactivity and biological activity compared to other indazole derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Cyclin-dependent kinases (CDKs) : This compound has been identified as a selective inhibitor of CDK4 and CDK6, which are crucial for cell cycle regulation. Inhibition of these kinases can lead to reduced cell proliferation, making it a potential candidate for cancer treatment .

- Glycogen synthase kinase 3 beta (GSK-3β) : Research indicates that derivatives of indazole can inhibit GSK-3β, an enzyme involved in numerous signaling pathways related to inflammation and neurodegeneration. The specific activity of this compound in this context remains to be fully elucidated but suggests potential neuroprotective effects .

Anticancer Properties

Studies have shown that this compound exhibits significant anticancer activity by inhibiting CDK4 and CDK6. This inhibition leads to cell cycle arrest in cancer cells, thereby reducing tumor growth. In vitro assays have demonstrated that the compound effectively decreases the viability of various cancer cell lines at micromolar concentrations .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are linked to its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a key role in the inflammatory response. By reducing the production of inflammatory mediators such as prostaglandins and cytokines, it may alleviate symptoms associated with inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Study on CDK Inhibition :

- Anti-inflammatory Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Key Activity | IC50 Value |

|---|---|---|

| This compound | CDK4/6 Inhibition | Low micromolar |

| 5-Bromoindazole | General Anticancer Activity | Moderate micromolar |

| 5-Bromo-2-methylindazole | COX Inhibition | Moderate micromolar |

Propiedades

IUPAC Name |

5-bromo-2-methyl-3-propan-2-ylindazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-7(2)11-9-6-8(12)4-5-10(9)13-14(11)3/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWLZIRVIFVPOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C=C(C=CC2=NN1C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.